molecular formula C23H36O6 B12294746 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol

2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol

Cat. No.: B12294746
M. Wt: 408.5 g/mol
InChI Key: HPQFYQHUOHFCQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol typically involves multiple steps, starting from simpler organic precursors. The key steps in the synthesis include:

    Epoxidation: Introduction of the epoxy groups at the 2beta and 3beta positions.

    Protection and Deprotection: Use of protecting groups to selectively introduce and remove functional groups.

    Hydroxylation: Introduction of hydroxyl groups at the 5, 10, and 16 positions.

    Isopropylidenebisoxy Formation: Formation of the isopropylidenebisoxy bridge between the 6beta and 7alpha positions.

The reaction conditions for these steps typically involve the use of specific reagents and catalysts, such as peracids for epoxidation and bases or acids for protection and deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert epoxy groups to hydroxyl groups or other functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional epoxy or hydroxyl groups, while reduction can lead to the formation of diols or other reduced derivatives .

Scientific Research Applications

2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Grayanotoxane Derivatives: Compounds with similar grayanotoxane skeletons but different functional groups.

    Epoxy Compounds: Other epoxy-containing compounds with varying degrees of complexity and reactivity.

    Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups that exhibit similar chemical reactivity.

Uniqueness

2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol is unique due to its specific combination of epoxy and hydroxyl groups, as well as the presence of the isopropylidenebisoxy bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H36O6

Molecular Weight

408.5 g/mol

IUPAC Name

4,4,8,8,13,18-hexamethyl-3,5,10-trioxahexacyclo[15.2.1.01,14.02,6.07,12.09,11]icosane-7,13,18-triol

InChI

InChI=1S/C23H36O6/c1-18(2)15-13(27-15)14-21(6,25)12-8-7-11-9-22(12,10-20(11,5)24)16-17(23(14,18)26)29-19(3,4)28-16/h11-17,24-26H,7-10H2,1-6H3

InChI Key

HPQFYQHUOHFCQY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(O2)C3C1(C4C(C56CC(CCC5C3(C)O)C(C6)(C)O)OC(O4)(C)C)O)C

Origin of Product

United States

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